5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride
Overview
Description
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride is a chemical compound with the molecular formula C11H12ClN3O•2HCl and a molecular weight of 310.61 . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a benzoxazole ring substituted with a piperazine moiety and a chlorine atom.
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to interact with various biological targets, including G protein-coupled receptors and ion channels .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Many drugs that contain piperazine and benzoxazole structures are involved in central nervous system pathways, including neurotransmitter signaling .
Pharmacokinetics
Both piperazine and benzoxazole derivatives generally have good bioavailability due to their balance of hydrophobic and hydrophilic properties .
Result of Action
Based on its structural features, it could potentially have effects on neuronal signaling or other cellular processes .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the ionization state of the piperazine ring can change with pH, which could affect its interaction with targets .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or altering protein conformation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can alter the expression levels of specific genes, impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can cause toxic or adverse effects, such as cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate key enzymes in metabolic pathways, leading to changes in the production or consumption of specific metabolites. These interactions can have downstream effects on cellular metabolism and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions can influence its localization and concentration within cells, affecting its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism .
Preparation Methods
The synthesis of 5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride typically involves the reaction of 5-chloro-2-aminobenzoxazole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoxazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including its use as a lead compound for drug development, is ongoing.
Comparison with Similar Compounds
5-Chloro-2-piperazin-1-yl-1,3-benzoxazole dihydrochloride can be compared with other similar compounds, such as:
5-Chloro-2-(piperazin-1-yl)-1,3-benzoxazole hydrochloride: This compound has a similar structure but differs in its salt form and specific properties.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds share the piperazine moiety but have a different core structure, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzoxazole ring, which imparts distinct chemical and biological characteristics.
Properties
IUPAC Name |
5-chloro-2-piperazin-1-yl-1,3-benzoxazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O.2ClH/c12-8-1-2-10-9(7-8)14-11(16-10)15-5-3-13-4-6-15;;/h1-2,7,13H,3-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBAFEMXTWDJBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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